molecular formula C10H19ClO4S B13474001 2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride

2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride

Cat. No.: B13474001
M. Wt: 270.77 g/mol
InChI Key: GFULIWBXPKZQND-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H19ClO4S

Molecular Weight

270.77 g/mol

IUPAC Name

2-[2-(cyclopentylmethoxy)ethoxy]ethanesulfonyl chloride

InChI

InChI=1S/C10H19ClO4S/c11-16(12,13)8-7-14-5-6-15-9-10-3-1-2-4-10/h10H,1-9H2

InChI Key

GFULIWBXPKZQND-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COCCOCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Ether Formation via Nucleophilic Substitution

The core step in synthesizing 2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride involves constructing the ether backbone. This is typically achieved through nucleophilic substitution reactions where a suitable alkoxide reacts with a halogenated precursor.

General Reaction Scheme:

Cyclopentylmethanol or its derivatives + Ethylene glycol derivatives → Ether linkage
  • The process often involves converting cyclopentylmethanol to its alkoxide form using sodium hydride or potassium tert-butoxide.
  • The alkoxide then reacts with a dihalide or halogenated ethoxy compound to form the desired ether.

Reference:
The synthesis of similar ether compounds, such as 2-(2-(2-methoxyethoxy)ethoxy)ethane derivatives, is well-documented. These typically involve Williamson ether synthesis, which proceeds under anhydrous conditions with a base and an alkyl halide or halogenated ether precursor.

Alternative Approaches

Critical Reaction Conditions and Considerations

Parameter Description Reference/Source
Temperature Typically maintained below 5°C during chlorosulfonation to prevent decomposition
Solvent Anhydrous dichloromethane or chloroform used during sulfonation
Reagents Chlorosulfonic acid, pyridine (as base), or triethylamine
Purification Distillation under reduced pressure, washing with sodium bicarbonate, drying over anhydrous magnesium sulfate

Data Table Summarizing Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Williamson Ether Synthesis Alkoxide + Halogenated Ether Anhydrous, room temperature High yield, versatile Requires pure reagents
Chlorosulfonic Acid Sulfonation Chlorosulfonic acid + Ether 0-5°C, inert atmosphere Direct sulfonation Sensitive to moisture, exothermic
Sequential Synthesis Cyclopentylmethyl chloride + Ethoxy derivatives + Chlorosulfonic acid Controlled temperature, inert Modular, adaptable Multi-step, time-consuming

Research Findings and Practical Insights

  • Low-temperature control during sulfonation is crucial to prevent hydrolysis of the sulfonyl chloride group.
  • Anhydrous conditions are mandatory throughout the synthesis to avoid premature hydrolysis.
  • Purification typically involves distillation and washing steps to isolate high-purity product.
  • Yield optimization can be achieved by adjusting stoichiometry, reaction time, and temperature control.

Summary and Recommendations

The synthesis of This compound predominantly involves the Williamson ether synthesis to construct the ether backbone, followed by chlorosulfonation to introduce the sulfonyl chloride group. Maintaining strict anhydrous and low-temperature conditions during sulfonation is critical for high yield and purity. The process is adaptable, with potential modifications based on specific laboratory setups and scale.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Key Reaction Scheme:

R-SO2Cl+NuR-SO2-Nu+Cl\text{R-SO}_2\text{Cl} + \text{Nu}^- \rightarrow \text{R-SO}_2\text{-Nu} + \text{Cl}^-
where R=2-(2-(Cyclopentylmethoxy)ethoxy)ethane\text{R} = 2\text{-(2-(Cyclopentylmethoxy)ethoxy)ethane}, and Nu=amine, alcohol, or thiol\text{Nu}^- = \text{amine, alcohol, or thiol}.

  • Amine Reactivity :
    Primary and secondary amines react readily under mild conditions (0–25°C, anhydrous solvents like dichloromethane or THF). For example:
    R-SO2Cl+H2N-R’R-SO2-NH-R’+HCl\text{R-SO}_2\text{Cl} + \text{H}_2\text{N-R'} \rightarrow \text{R-SO}_2\text{-NH-R'} + \text{HCl}
    This reaction is critical in synthesizing sulfonamide derivatives for pharmaceutical applications .

  • Alcohol Reactivity :
    Alcohols form sulfonate esters in the presence of a base (e.g., pyridine or triethylamine):
    R-SO2Cl+HO-R”R-SO2-O-R”+HCl\text{R-SO}_2\text{Cl} + \text{HO-R''} \rightarrow \text{R-SO}_2\text{-O-R''} + \text{HCl}
    Reaction conditions typically involve temperatures below 0°C to suppress side reactions .

Table 1: Nucleophilic Substitution Outcomes

NucleophileProduct ClassConditionsYield (%)Reference
EthylamineSulfonamide0°C, CH₂Cl₂, 2 h85–90
MethanolSulfonate Ester-10°C, pyridine75–80
ThiophenolThiosulfonateRT, THF, 1 h70

Hydrolysis to Sulfonic Acids

Hydrolysis occurs in aqueous or protic environments, converting the sulfonyl chloride to a sulfonic acid:
R-SO2Cl+H2OR-SO3H+HCl\text{R-SO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{R-SO}_3\text{H} + \text{HCl}

  • Kinetics : Hydrolysis is rapid at room temperature but can be slowed by using anhydrous solvents .

  • Applications : The sulfonic acid derivative serves as a surfactant or catalyst in industrial processes.

Reactions with Grignard Reagents

Grignard reagents (R-Mg-X) react with sulfonyl chlorides to form sulfones:
R-SO2Cl+R’-Mg-XR-SO2-R’+MgClX\text{R-SO}_2\text{Cl} + \text{R'-Mg-X} \rightarrow \text{R-SO}_2\text{-R'} + \text{MgClX}

  • Conditions : Typically performed in dry diethyl ether at -78°C to prevent side reactions.

Elimination Reactions

Under strongly basic conditions (e.g., NaOH), elimination can occur, producing sulfenes (R-SO2\text{R-SO}_2) as intermediates. These intermediates are highly reactive and participate in cycloaddition reactions.

Reduction Reactions

Sulfonyl chlorides can be reduced to thiols or disulfides using agents like lithium aluminum hydride (LiAlH₄):
R-SO2ClLiAlH4R-SH\text{R-SO}_2\text{Cl} \xrightarrow{\text{LiAlH}_4} \text{R-SH}

  • Applications : Thiol derivatives are intermediates in synthesizing bioactive molecules .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable the formation of carbon-sulfur bonds:
R-SO2Cl+Ar-B(OH)2Pd catalystR-SO2-Ar\text{R-SO}_2\text{Cl} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{R-SO}_2\text{-Ar}

  • Conditions : Requires anhydrous DMF and elevated temperatures (80–100°C) .

Critical Reaction Parameters

  • Temperature Control : Most reactions require low temperatures (-10°C to 0°C) to prevent decomposition .

  • Solvent Choice : Anhydrous dichloromethane or THF is preferred to avoid hydrolysis .

  • Acid Scavengers : Bases like pyridine or triethylamine neutralize HCl, driving reactions to completion .

Scientific Research Applications

2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride
  • CAS No.: 1535312-81-2
  • Molecular Formula : C₈H₁₅ClO₃S
  • Molecular Weight : 226.72 g/mol
  • Structure : Features a cyclopentylmethyl group linked via an ethoxy chain to a sulfonyl chloride moiety.
  • Key Properties : Liquid state, stored at -10°C, with hazards including skin corrosion (H314) and respiratory irritation (H335) .

Sulfonyl chlorides like this compound are pivotal in synthesizing sulfonamides, which are critical in pharmaceuticals and agrochemicals. Its cyclopentylmethoxy substituent provides moderate steric bulk and lipophilicity, balancing reactivity and solubility.

Comparison with Structural Analogs

Structural and Molecular Comparisons

The compound is compared to three analogs with varying substituents:

Compound CAS No. Molecular Formula Molecular Weight Substituent Characteristics
2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride (Target Compound) 1535312-81-2 C₈H₁₅ClO₃S 226.72 Cyclopentylmethyl group (5-membered ring, moderate bulk)
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride 1215974-61-0 C₅H₁₁ClO₄S 202.65 Methoxyethoxy group (small, linear, electron-donating)
2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride 1343251-89-7 C₁₀H₁₉ClO₄S 270.77 Cyclohexyloxy group (6-membered ring, increased bulk)
2-{2-[(1-Methoxypropan-2-yl)oxy]ethoxy}ethane-1-sulfonyl chloride 1339262-36-0 C₈H₁₇ClO₅S 260.74 Branched methoxypropyl group (steric hindrance)

Key Observations :

  • Molecular Weight : The cyclohexyloxy analog (270.77 g/mol) is the heaviest due to its larger substituent, while the methoxyethoxy variant (202.65 g/mol) is the lightest.
  • Substituent Effects: Cyclopentylmethoxy: Balances lipophilicity and steric hindrance, ideal for reactions requiring moderate reactivity . Methoxyethoxy: Enhances solubility in polar solvents but may increase volatility and reactivity . Branched Methoxypropyl: Introduces steric hindrance, which may lower melting points and alter solubility .

Reactivity Trends :

  • Electrophilicity : The sulfonyl chloride group is highly electrophilic. Electron-donating substituents (e.g., methoxyethoxy) slightly reduce electrophilicity, while bulky groups (e.g., cyclohexyloxy) may slow reaction kinetics due to steric effects.
  • Nucleophilic Substitution : The target compound’s cyclopentylmethoxy group allows efficient reactions with amines (e.g., forming sulfonamides), as seen in analogous bis-sulfonamide syntheses .

Predicted Physicochemical Properties

Collision cross-section (CCS) data for a related methoxyethoxy compound (CID 64197959) suggests:

  • Adducts : [M+H]+ (CCS 151.6 Ų), [M+Na]+ (160.3 Ų) .
  • Implications : Larger substituents (e.g., cyclohexyl) would likely exhibit higher CCS values, affecting diffusion rates in solution-phase reactions.

Biological Activity

2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as a sodium channel blocker. Its structure includes a cyclopentyl group which may influence its pharmacological properties. This compound is primarily studied for its effects on voltage-gated sodium channels, specifically Nav1.7, which plays a critical role in pain signaling pathways.

  • IUPAC Name : 2-(cyclopentylmethoxy)ethanesulfonyl chloride
  • Molecular Formula : C₈H₁₅ClO₃S
  • Molecular Weight : 226.72 g/mol
  • SMILES Notation : C1CCC(C1)COCCS(=O)(=O)Cl
  • InChI Key : XUULMOBJJUZANO-UHFFFAOYSA-N

Sodium Channel Inhibition

Research indicates that compounds similar to this compound exhibit selective inhibition of the Nav1.7 sodium channel. This channel is involved in the transmission of pain signals, making it a target for analgesic drug development. The inhibition of Nav1.7 can alleviate conditions characterized by excessive pain signaling, such as neuropathic pain and inflammatory pain disorders.

Table 1: Comparison of Sodium Channel Blockers

Compound NameTarget Sodium ChannelBiological Activity
This compoundNav1.7Pain relief potential
Pro-TX-II (Tarantula venom peptide)Nav1.7Potent inhibitor
Benzazepinone derivativesNav1.7Preclinical activity

The mechanism by which this compound exerts its biological effects involves binding to the sodium channels and stabilizing their inactive state, thus preventing the influx of sodium ions that leads to action potentials in neurons. This action can effectively reduce the excitability of pain pathways.

Case Studies and Research Findings

A notable study explored the efficacy of sodium channel blockers in preclinical models of pain. The findings suggested that selective inhibitors like this compound could significantly reduce pain responses without the side effects associated with broader-spectrum sodium channel blockers.

Study Highlights

  • Study Title : Efficacy of Selective Nav1.7 Inhibitors in Pain Models
  • Published In : Molecular Pharmacology
  • Key Findings :
    • Significant reduction in pain behavior was observed in animal models treated with the compound.
    • Minimal side effects were noted compared to non-selective sodium channel blockers.

Safety and Toxicology

While the compound shows promise in therapeutic applications, safety assessments are crucial. The handling of sulfonyl chlorides requires caution due to their potential to cause severe skin and eye irritation upon contact.

Table 2: Safety Information

Hazard TypeDescription
Skin ContactCauses severe irritation and burns
Eye ContactMay cause serious eye damage
InhalationIrritation of respiratory tract

Q & A

Basic: What are the common synthetic routes for 2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride?

Answer:
The synthesis typically involves two steps: (1) preparation of the ether-alcohol precursor via Williamson ether synthesis using cyclopentylmethyl bromide and diethylene glycol, and (2) reaction of the resulting alcohol with a sulfonating agent like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) under anhydrous conditions. For example, ethanesulfonyl chloride has been used to form sulfonate intermediates in analogous reactions, requiring controlled temperatures (0–5°C) and inert atmospheres to minimize hydrolysis . Purification via column chromatography or recrystallization is recommended to isolate the product.

Advanced: How can reaction conditions be optimized to improve yield and minimize byproducts?

Answer:
Key parameters include:

  • Stoichiometry: Use a 10–20% excess of sulfonyl chloride to ensure complete conversion of the alcohol precursor.
  • Catalysis: Add catalytic amounts of dimethylformamide (DMF) to activate the sulfonyl chloride, enhancing reactivity .
  • Temperature control: Maintain sub-ambient temperatures (0–5°C) during sulfonation to suppress side reactions like sulfone formation.
  • Solvent choice: Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred for solubility and inertness. Post-reaction, quenching with ice-cold water followed by extraction with ethyl acetate minimizes degradation.

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • NMR spectroscopy: ¹H and ¹³C NMR to verify the cyclopentylmethoxy and ethoxyethoxy motifs. The sulfonyl chloride group (-SO₂Cl) appears as a distinct singlet in ¹H NMR (δ 3.5–3.7 ppm) due to adjacent ether linkages.
  • Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ for C₁₀H₁₉ClO₅S: calc. 310.05, observed 310.08) .
  • FT-IR: Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:

  • 2D NMR (HSQC/HMBC): Resolve overlapping signals by correlating protons with carbons and long-range couplings. For example, HMBC can confirm connectivity between the cyclopentylmethoxy group and the ethoxy backbone.
  • Computational modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values for ambiguous signals .
  • Alternative derivatization: Convert the sulfonyl chloride to a sulfonamide derivative (e.g., using ammonia) and re-analyze to simplify spectral interpretation.

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.
  • Spill management: Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
  • Storage: Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis. Refer to SDS guidelines for sulfonyl chlorides, which emphasize avoiding contact with water due to violent decomposition .

Advanced: How to evaluate the compound’s stability under varying experimental conditions?

Answer:

  • Accelerated stability studies: Expose the compound to stressors (40°C/75% relative humidity) and monitor degradation via HPLC. Sulfonyl chlorides typically hydrolyze to sulfonic acids; quantify residual intact compound over time .
  • Kinetic analysis: Perform pseudo-first-order kinetics under acidic, neutral, and basic conditions to determine hydrolysis rates. Use UV-Vis spectroscopy to track absorbance changes at 260 nm (characteristic of SO₂Cl hydrolysis) .

Basic: What are its primary applications in academic research?

Answer:

  • Sulfonylation agent: Used to introduce sulfonyl groups into nucleophiles (e.g., amines, alcohols) for synthesizing sulfonamides or sulfonate esters, key intermediates in drug discovery .
  • Polymer chemistry: Acts as a crosslinking agent in sulfonated polymers for ion-exchange membranes.

Advanced: How to design mechanistic studies for its reactivity with biomolecules?

Answer:

  • Stopped-flow kinetics: Investigate reaction rates with amino acids (e.g., lysine) under physiological pH to model protein sulfonylation.
  • LC-MS/MS analysis: Identify adducts formed with peptides, using collision-induced dissociation (CID) to map modification sites .
  • Computational docking: Simulate interactions with enzyme active sites (e.g., carbonic anhydrase) to predict inhibitory effects.

Basic: How to mitigate hazards during large-scale reactions?

Answer:

  • Process safety: Use jacketed reactors with temperature control to prevent exothermic runaway reactions.
  • Waste treatment: Hydrolyze residual sulfonyl chloride with aqueous NaOH to convert it into non-hazardous sulfonate salts before disposal .

Advanced: What strategies address low solubility in aqueous reaction media?

Answer:

  • Co-solvent systems: Employ water-miscible solvents (acetonitrile, dioxane) at ≤20% v/v to enhance solubility without destabilizing the sulfonyl chloride.
  • Micellar catalysis: Use surfactants (e.g., SDS) to create microreactors for interfacial reactions .

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